molecular formula C14H20N2O3S B2543326 Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate CAS No. 1286698-86-9

Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate

Cat. No.: B2543326
CAS No.: 1286698-86-9
M. Wt: 296.39
InChI Key: XZYFBBIONPPPPR-UHFFFAOYSA-N
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Description

Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in medicinal chemistry due to its unique structural features, which include a piperidine ring, a thiophene moiety, and an ester functional group. The combination of these structural elements imparts significant biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene-2-boronic acid and a suitable halogenated piperidine derivative.

    Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate derivative.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antiplatelet agent and other therapeutic uses.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-4-carboxylate: Lacks the thiophene moiety, resulting in different biological activity.

    Thiophene-2-carboxylate derivatives: Lack the piperidine ring, leading to distinct chemical properties and applications.

Uniqueness

Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate is unique due to the combination of the piperidine ring, thiophene moiety, and ester functional group. This unique structure imparts specific biological activities and chemical reactivity that are not observed in similar compounds lacking one or more of these features.

Properties

IUPAC Name

ethyl 1-(thiophen-2-ylmethylcarbamoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-19-13(17)11-5-7-16(8-6-11)14(18)15-10-12-4-3-9-20-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYFBBIONPPPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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